2-methoxy-N-(4-methoxyphenyl)benzamide chemical structure
2-methoxy-N-(4-methoxyphenyl)benzamide chemical structure
An In-depth Technical Guide to 2-methoxy-N-(4-methoxyphenyl)benzamide: Synthesis, Purification, and Characterization
Introduction
2-methoxy-N-(4-methoxyphenyl)benzamide is a chemical compound belonging to the N-aryl benzamide class. This molecular scaffold is of significant interest to researchers and drug development professionals due to the diverse pharmacological activities exhibited by its derivatives. Substituted benzamides are found in compounds with applications ranging from antipsychotics and antiemetics to potential anti-inflammatory and anticancer agents.[1][2][3] The structural rigidity imparted by the amide bond, combined with the potential for functionalization on the aromatic rings, makes this a versatile backbone for medicinal chemistry exploration.[4]
This guide provides a comprehensive overview of 2-methoxy-N-(4-methoxyphenyl)benzamide, detailing its chemical structure, a reliable synthesis protocol, methods for purification, and a full suite of analytical techniques for its structural characterization. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scientific integrity.
Caption: Chemical structure of 2-methoxy-N-(4-methoxyphenyl)benzamide.
Physicochemical Properties
A summary of the key physicochemical properties for 2-methoxy-N-(4-methoxyphenyl)benzamide and its close isomers is provided below. These values are essential for guiding experimental design, including solvent selection for synthesis and purification.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-N-(2-methoxyphenyl)benzamide | PubChem[5] |
| CAS Number | 97618-68-3 | EPA[6] |
| Molecular Formula | C₁₅H₁₅NO₃ | PubChem[5] |
| Molecular Weight | 257.28 g/mol | Calculated |
| Melting Point | 50.4 - 120 °C (Experimental Range) | EPA[6] |
| Boiling Point | 342 - 351 °C (Predicted) | EPA[6] |
| LogP (Octanol-Water) | 2.54 (Experimental) | EPA[6] |
| Water Solubility | 1.32e-4 to 1.80e-4 g/L (Predicted) | EPA[6] |
| pKa (Acidic) | 11.5 (Predicted) | EPA[6] |
| pKa (Basic) | -1.54 (Predicted) | EPA[6] |
Note: Some properties are for the isomer N-(4-methoxyphenyl)benzamide (CAS: 7472-54-0) or are predicted values, as comprehensive experimental data for the title compound is limited. The melting point of N-(4-methoxyphenyl)benzamide is reported as 155 °C.[7]
Synthesis via Schotten-Baumann Reaction
The synthesis of N-aryl benzamides is commonly achieved through the acylation of an amine with an acyl chloride, a method known as the Schotten-Baumann reaction.[8][9] This reaction is robust, generally high-yielding, and proceeds via a nucleophilic acyl substitution mechanism.[10][11]
Causality of Experimental Design
The Schotten-Baumann reaction is typically performed in a two-phase solvent system (e.g., an organic solvent and water).[8] The rationale is as follows:
-
Reactant Solubility: The amine (p-anisidine) and the acyl chloride (2-methoxybenzoyl chloride) are soluble in the organic phase (e.g., dichloromethane), allowing them to react.
-
Byproduct Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. An aqueous base (e.g., sodium hydroxide) is used to neutralize this acid, driving the reaction equilibrium towards the product.[8][9] The base also deprotonates the intermediate, facilitating the elimination of the chloride leaving group.[11]
-
Product Isolation: The final amide product is typically insoluble in water and remains in the organic layer, simplifying the initial workup and isolation.
Caption: Workflow for the synthesis of 2-methoxy-N-(4-methoxyphenyl)benzamide.
Experimental Protocol: Synthesis
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.0 equivalent of p-anisidine (4-methoxyaniline) in dichloromethane (DCM). Add 25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[11]
-
Acylation: While vigorously stirring the biphasic mixture, add 1.05 equivalents of 2-methoxybenzoyl chloride dropwise over 10-15 minutes. The reaction is exothermic; maintain the temperature by cooling the flask if necessary.[12]
-
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-30 minutes. The disappearance of the pungent smell of the benzoyl chloride indicates the reaction is nearing completion.[11][12]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine) and then with saturated sodium chloride (brine) solution.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]
Purification
The crude product from the synthesis will likely contain unreacted starting materials or minor side products. Purification is critical to obtaining a compound suitable for further research and analysis. Recrystallization is the most common and effective method for purifying solid benzamides.[13][15][16]
Causality of Purification Steps
Recrystallization operates on the principle of differential solubility.[15] An ideal solvent will dissolve the compound and impurities at an elevated temperature but will have poor solubility for the desired compound at low temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the solvent.[17] For benzamides, ethanol or ethanol/water mixtures are often effective recrystallization solvents.[13][17]
If colored impurities are present, they can often be removed by treating the hot solution with a small amount of activated charcoal, which adsorbs the chromophoric byproducts.[13][17] This step must be followed by a hot filtration to remove the charcoal before cooling.
Caption: General workflow for the purification of benzamides by recrystallization.
Experimental Protocol: Purification
-
Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Dissolution: Heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add more solvent in small portions only if necessary to achieve complete dissolution.[17]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount (1-2% by weight) of activated charcoal, and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.[13][17]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[17]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces. Dry the crystals in a vacuum oven or by air drying.[17]
Structural Characterization
Once a pure sample is obtained, its identity and purity must be confirmed using modern analytical techniques.[18] Spectroscopic methods provide detailed information about the molecular structure, functional groups, and chemical environment of the atoms.[19]
Expected Spectroscopic Data
| Technique | Expected Features for 2-methoxy-N-(4-methoxyphenyl)benzamide |
| ¹H NMR | ~3.8 ppm (s, 3H): Singlet for the methoxy protons on the N-phenyl ring. ~3.9 ppm (s, 3H): Singlet for the methoxy protons on the benzoyl ring. ~6.8-7.8 ppm (m, 8H): A series of doublets and multiplets corresponding to the eight aromatic protons. ~8.0-9.0 ppm (br s, 1H): A broad singlet for the amide (N-H) proton. |
| ¹³C NMR | ~55 ppm: Signal for the methoxy carbons. ~110-140 ppm: Multiple signals in the aromatic region for the phenyl carbons. ~155-160 ppm: Signals for the aromatic carbons attached to the oxygen atoms. ~165 ppm: Signal for the amide carbonyl carbon. |
| IR Spectroscopy | ~3300 cm⁻¹: N-H stretching vibration of the secondary amide. ~3050 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy groups. ~1650 cm⁻¹: Strong C=O stretching (Amide I band). ~1530 cm⁻¹: N-H bending (Amide II band). ~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether groups.[19][20] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 257.28). High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. |
Note: Specific chemical shifts (ppm) in NMR are estimations based on related structures and can vary depending on the solvent and instrument used.[21]
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